molecular formula C9H6BrN B13682806 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

Cat. No.: B13682806
M. Wt: 208.05 g/mol
InChI Key: AKSAJCYPRSAPJV-UHFFFAOYSA-N
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Description

2-Bromobicyclo[420]octa-1,3,5-triene-7-carbonitrile is a chemical compound with the molecular formula C9H6BrN It is a derivative of bicyclo[420]octa-1,3,5-triene, featuring a bromine atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by the introduction of a nitrile group. One common method involves the use of bromine (Br2) in the presence of a catalyst to achieve bromination. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide (NaCN) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of nitriles or other substituted derivatives.

Scientific Research Applications

2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the bromine and nitrile groups.

    4-Bromobenzocyclobutene: A similar compound with a bromine atom but different structural arrangement.

    3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Another brominated derivative with a different substitution pattern.

Uniqueness

2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

IUPAC Name

2-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile

InChI

InChI=1S/C9H6BrN/c10-9-3-1-2-7-6(5-11)4-8(7)9/h1-3,6H,4H2

InChI Key

AKSAJCYPRSAPJV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C(=CC=C2)Br)C#N

Origin of Product

United States

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